![molecular formula C20H20N4O4 B054934 3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione CAS No. 118230-89-0](/img/structure/B54934.png)
3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione, commonly known as Dihydroxyindole-2-carboxylic acid (DHICA), is a naturally occurring melanin precursor. DHICA has been found to have various biochemical and physiological effects and has been used in scientific research applications.
Mécanisme D'action
3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione acts as a substrate for tyrosinase, which is an enzyme involved in the production of melanin. Tyrosinase oxidizes this compound to form indolequinone, which is then converted to melanin through a series of enzymatic reactions. This compound has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and to protect cells from oxidative damage. This compound has also been found to have anti-inflammatory effects and to inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been found to have an inhibitory effect on tyrosinase activity, which may be useful in the treatment of hyperpigmentation disorders.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione has several advantages for use in lab experiments. It is a naturally occurring compound and can be easily synthesized from L-DOPA using tyrosinase. This compound is also stable and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It is prone to oxidation and can form quinones, which can interfere with experimental results. This compound is also insoluble in water, which can make it difficult to dissolve in aqueous solutions.
Orientations Futures
There are several future directions for research on 3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione. One area of research is the development of this compound-based therapies for the treatment of hyperpigmentation disorders. This compound has been found to have an inhibitory effect on tyrosinase activity, which may be useful in the treatment of conditions such as melasma and post-inflammatory hyperpigmentation. Another area of research is the potential use of this compound as a neuroprotective agent in the treatment of Parkinson's disease. This compound has been found to have antioxidant and anti-inflammatory properties, which may help to protect neurons from damage. Finally, this compound may have potential applications in the field of materials science, as it has been found to have self-assembly properties and may be useful in the development of nanomaterials.
Méthodes De Synthèse
3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione can be synthesized through the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA) using tyrosinase. The reaction involves the hydroxylation of L-DOPA to form dopaquinone, which is then converted to this compound through the addition of ammonia.
Applications De Recherche Scientifique
3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione has been used in various scientific research applications, including the study of melanogenesis, the process by which melanin is produced. Melanin is a pigment that gives color to the skin, hair, and eyes and is involved in protecting the skin from UV radiation. This compound has also been studied for its potential use in the treatment of Parkinson's disease, as it has been found to have neuroprotective properties.
Propriétés
| 118230-89-0 | |
Formule moléculaire |
C20H20N4O4 |
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione |
InChI |
InChI=1S/C20H20N4O4/c21-3-1-9-7-23-17-11(5-13(25)19(27)15(9)17)12-6-14(26)20(28)16-10(2-4-22)8-24-18(12)16/h5-8,23-25,27H,1-4,21-22H2 |
Clé InChI |
ZYVCIMDTILIYIQ-UHFFFAOYSA-N |
SMILES |
C1=C(C2=C(C(=CN2)CCN)C(=C1O)O)C3=CC(=O)C(=O)C4=C3NC=C4CCN |
SMILES canonique |
C1=C(C2=C(C(=CN2)CCN)C(=C1O)O)C3=CC(=O)C(=O)C4=C3NC=C4CCN |
Synonymes |
7,7'-bis-(5-hydroxytryptamine-4-one) 7,7'-HTO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


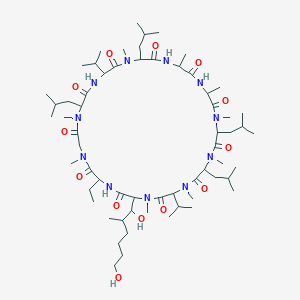
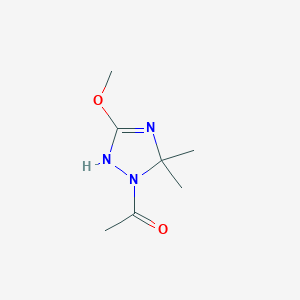
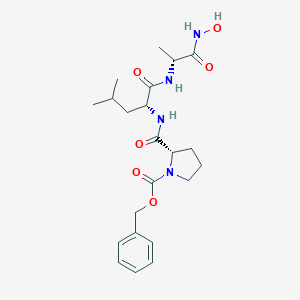
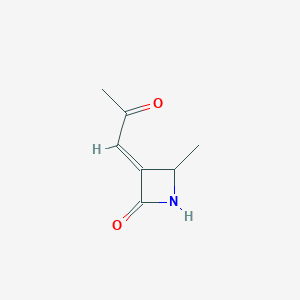

![4-[2-Bromo-1-(4-hydroxyphenyl)-2-phenylethyl]phenol](/img/structure/B54864.png)
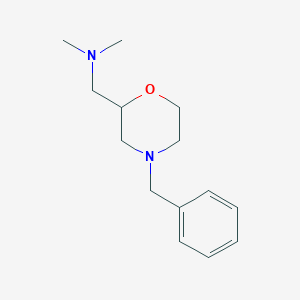
![(2S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde](/img/structure/B54867.png)


![3-[(Methylamino)methyl]phenol](/img/structure/B54875.png)
![3-(2-Methylprop-2-en-1-yl)-2-sulfanylidene-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B54876.png)


